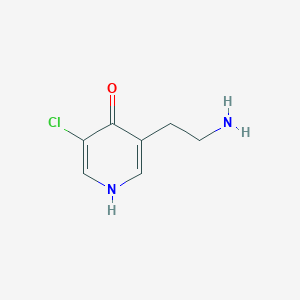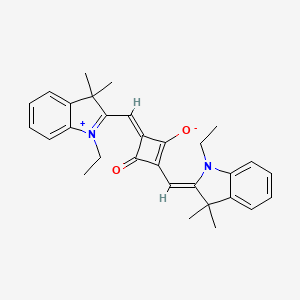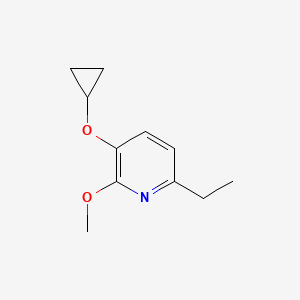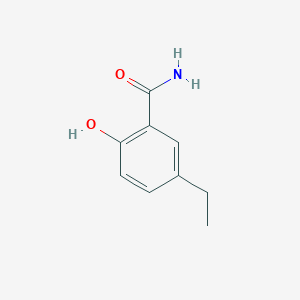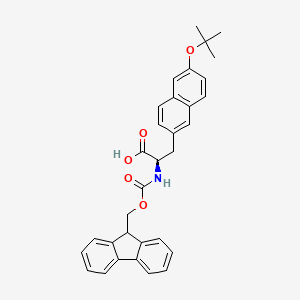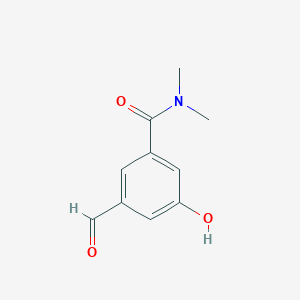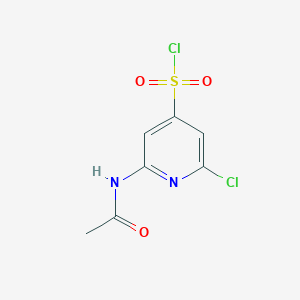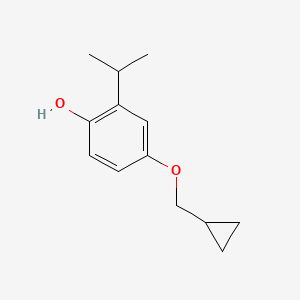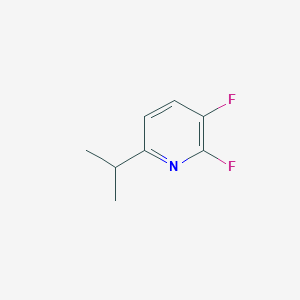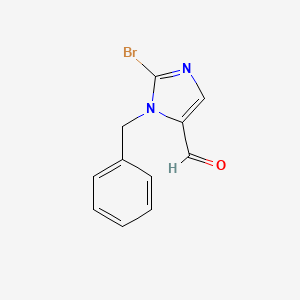
1-Benzyl-2-bromo-1H-imidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-2-bromo-3H-imidazole-4-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a benzyl group, a bromine atom, and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-2-bromo-3H-imidazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 3-benzylimidazole followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzyl-2-bromo-3H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include substituted imidazoles.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Aplicaciones Científicas De Investigación
3-Benzyl-2-bromo-3H-imidazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the synthesis of molecules that can interact with biological targets, aiding in the study of biochemical pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 3-benzyl-2-bromo-3H-imidazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the aldehyde group allows for various interactions, including covalent bonding with nucleophilic sites on proteins.
Comparación Con Compuestos Similares
2-Bromo-3H-imidazole-4-carbaldehyde: Lacks the benzyl group, which may affect its reactivity and applications.
3-Benzyl-4-formylimidazole: Similar structure but without the bromine atom, leading to different chemical properties and reactivity.
Uniqueness: 3-Benzyl-2-bromo-3H-imidazole-4-carbaldehyde is unique due to the combination of the benzyl group, bromine atom, and aldehyde group on the imidazole ring. This unique substitution pattern provides distinct reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C11H9BrN2O |
|---|---|
Peso molecular |
265.11 g/mol |
Nombre IUPAC |
3-benzyl-2-bromoimidazole-4-carbaldehyde |
InChI |
InChI=1S/C11H9BrN2O/c12-11-13-6-10(8-15)14(11)7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
Clave InChI |
ZKISNOVUEOOTGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=CN=C2Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R)-2-(4-acetamido-2-oxopyrimidin-1-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14851054.png)
